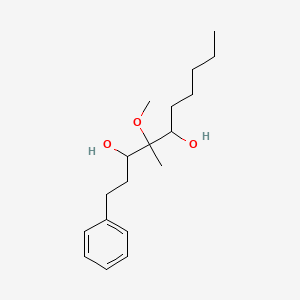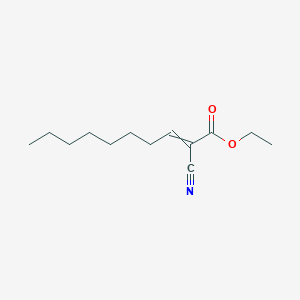
Cyclohexanone, 2,3-dimethyl-, (2R,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2,3-dimethyl-, (2R,3R)- is an organic compound with the molecular formula C8H14O. It is a stereoisomer of cyclohexanone, characterized by the presence of two methyl groups at the 2 and 3 positions on the cyclohexane ring, with specific stereochemistry (2R,3R). This compound is part of the broader class of cyclohexanones, which are widely used in various chemical applications due to their versatile reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,3-dimethyl-, (2R,3R)- can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2,3-dimethylphenol, followed by oxidation. The reaction conditions typically include the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The resulting product is then oxidized using reagents such as chromium trioxide or potassium permanganate to yield the desired cyclohexanone derivative.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanone, 2,3-dimethyl-, (2R,3R)- often involves large-scale catalytic processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and automated systems allows for efficient production while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 2,3-dimethyl-, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or diketones using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the cyclohexane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), electrophiles, and catalysts like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols.
Substitution: Halogenated cyclohexanones, other substituted derivatives.
Applications De Recherche Scientifique
Cyclohexanone, 2,3-dimethyl-, (2R,3R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of Cyclohexanone, 2,3-dimethyl-, (2R,3R)- depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its ketone functional group. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparaison Avec Des Composés Similaires
Cyclohexanone, 2,3-dimethyl-, (2R,3R)- can be compared with other similar compounds, such as:
Cyclohexanone, 2,3-dimethyl-, (2R,3S)-rel-: Another stereoisomer with different spatial arrangement of the methyl groups.
Cyclohexanone, 2,2-dimethyl-: A compound with two methyl groups at the 2 position, lacking the stereochemistry of the 2,3-dimethyl derivative.
Cyclohexanone: The parent compound without any methyl substitutions, serving as a simpler analog.
The uniqueness of Cyclohexanone, 2,3-dimethyl-, (2R,3R)- lies in its specific stereochemistry, which can influence its reactivity, interactions, and applications in various fields.
Propriétés
Numéro CAS |
167073-61-2 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H14O/c1-6-4-3-5-8(9)7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Clé InChI |
OZCVOEUWYVVVME-RNFRBKRXSA-N |
SMILES isomérique |
C[C@@H]1CCCC(=O)[C@@H]1C |
SMILES canonique |
CC1CCCC(=O)C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,2'S)-2,2'-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid (non-preferred name)](/img/structure/B12553833.png)
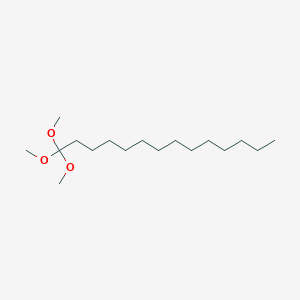
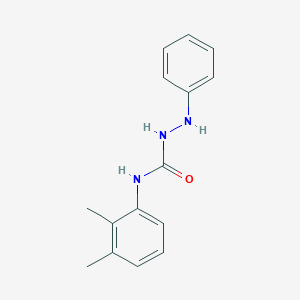
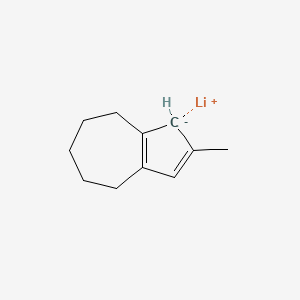

![Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]-](/img/structure/B12553857.png)
![(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole](/img/structure/B12553865.png)
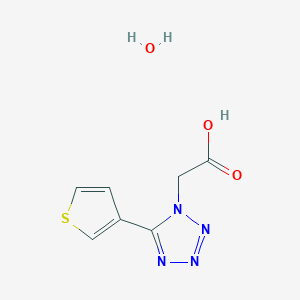
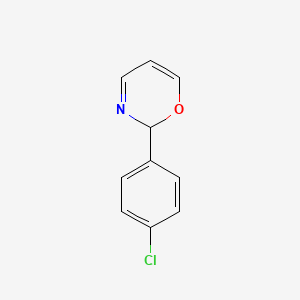

![N~1~,N~3~-Dibutyl-2-[2-(dodecyloxy)ethyl]-N~1~,N~3~-dimethylpropanediamide](/img/structure/B12553905.png)
